molecular formula C14H14N4 B12921287 Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl- CAS No. 787590-63-0

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-

Cat. No.: B12921287
CAS No.: 787590-63-0
M. Wt: 238.29 g/mol
InChI Key: FNTKHDDIXXUHIT-UHFFFAOYSA-N
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Description

N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is a nitrogen-containing heterocyclic compound. This compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of both imidazole and pyrazine rings in its structure makes it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as high-yield reactions and scalable processes, are likely applied. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-one, while reduction may yield N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine derivatives with reduced functional groups.

Scientific Research Applications

N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound can inhibit enzyme activity, block receptor sites, or disrupt protein-protein interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups

Properties

CAS No.

787590-63-0

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4/c1-2-15-13-14-17-10-12(18(14)9-8-16-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,15,16)

InChI Key

FNTKHDDIXXUHIT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3

Origin of Product

United States

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